molecular formula C14H18N2O6S B255394 N-(1,1-dioxothiolan-3-yl)-N-(2-methoxyethyl)-4-nitrobenzamide

N-(1,1-dioxothiolan-3-yl)-N-(2-methoxyethyl)-4-nitrobenzamide

Cat. No. B255394
M. Wt: 342.37 g/mol
InChI Key: WRYHACDCWWNZSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,1-dioxothiolan-3-yl)-N-(2-methoxyethyl)-4-nitrobenzamide, also known as MLT-748, is a novel compound that has gained attention in the scientific community for its potential use as a tool in biochemical research.

Mechanism of Action

N-(1,1-dioxothiolan-3-yl)-N-(2-methoxyethyl)-4-nitrobenzamide works by binding to a specific site on one of the proteins involved in the interaction, preventing the other protein from binding. This mechanism of action is known as allosteric inhibition and is a valuable tool in the study of protein-protein interactions.
Biochemical and Physiological Effects:
Studies have shown that this compound has no significant effect on cell viability or proliferation. However, it has been found to inhibit the interaction between two proteins involved in the regulation of the cell cycle, suggesting a potential role in cancer research.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(1,1-dioxothiolan-3-yl)-N-(2-methoxyethyl)-4-nitrobenzamide is its selectivity for the protein-protein interaction it targets, which allows for more precise studies of these interactions. However, its potency is relatively low compared to other inhibitors, which may limit its use in certain experiments.

Future Directions

Future research on N-(1,1-dioxothiolan-3-yl)-N-(2-methoxyethyl)-4-nitrobenzamide could focus on optimizing its potency and selectivity, as well as exploring its potential use in other areas of biochemical research. Additionally, studies could investigate the potential therapeutic applications of this compound in cancer treatment.

Synthesis Methods

N-(1,1-dioxothiolan-3-yl)-N-(2-methoxyethyl)-4-nitrobenzamide can be synthesized using a multi-step process involving the reaction of 4-nitrobenzoyl chloride with 2-methoxyethylamine, followed by the reaction of the resulting compound with 1,3-dithiolane-2-thione. The final product is obtained through purification and isolation steps.

Scientific Research Applications

N-(1,1-dioxothiolan-3-yl)-N-(2-methoxyethyl)-4-nitrobenzamide has been shown to have potential use as a tool in biochemical research, specifically in the study of protein-protein interactions. It has been found to selectively inhibit the interaction between two proteins, which can provide insights into the role of these proteins in various biological processes.

properties

Molecular Formula

C14H18N2O6S

Molecular Weight

342.37 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-(2-methoxyethyl)-4-nitrobenzamide

InChI

InChI=1S/C14H18N2O6S/c1-22-8-7-15(13-6-9-23(20,21)10-13)14(17)11-2-4-12(5-3-11)16(18)19/h2-5,13H,6-10H2,1H3

InChI Key

WRYHACDCWWNZSU-UHFFFAOYSA-N

SMILES

COCCN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

COCCN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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